molecular formula C18H32O2 B14213548 2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane CAS No. 744208-96-6

2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane

Cat. No.: B14213548
CAS No.: 744208-96-6
M. Wt: 280.4 g/mol
InChI Key: RGMVVXHSVDFSBR-UHFFFAOYSA-N
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Description

2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a central dioxolane ring (a five-membered cyclic ether with two oxygen atoms) bearing a heptyl group (C₇H₁₅) and an oct-7-yn-1-yl group (C₈H₁₃).

Properties

CAS No.

744208-96-6

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-heptyl-2-oct-7-ynyl-1,3-dioxolane

InChI

InChI=1S/C18H32O2/c1-3-5-7-9-11-13-15-18(19-16-17-20-18)14-12-10-8-6-4-2/h1H,4-17H2,2H3

InChI Key

RGMVVXHSVDFSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCCO1)CCCCCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key Substituent Effects :

  • Alkyl vs. Aryl Substituents : Compared to simpler dioxolanes like 1,3-dioxolane (boiling point: 76°C ), the heptyl and octynyl groups in the target compound increase molecular weight and hydrophobicity, likely elevating its boiling point and reducing water solubility. For instance, 2-octyl-1,3-dioxolane (CAS 5432-30-4) has a higher molecular weight (156.22 g/mol) and is liquid at room temperature , similar to (E)-4-methyl-2-(pent-1-enyl)-1,3-dioxolane (MW: 156.22) .

Table 1: Physical Properties of Selected 1,3-Dioxolanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
1,3-Dioxolane C₃H₆O₂ 74.08 76 None
2-Heptyl-1,3-dioxolane C₁₀H₂₀O₂ 172.26 ~200 (estimated) Heptyl
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ 118.13 Not reported Hydroxyl ethyl
(E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane C₉H₁₆O₂ 156.22 Not reported Methyl, pentenyl
Target Compound C₁₈H₃₂O₂ 280.45 >250 (estimated) Heptyl, oct-7-yn-1-yl

Chemical Stability and Reactivity

  • Ring Stability: Substituent bulkiness impacts dioxolane ring stability. For example, trans-bicyclic dioxolanes exhibit higher strain (188 kJ/mol steric energy) compared to monocyclic analogs (142–172 kJ/mol) . The target compound’s bulky heptyl/octynyl groups may similarly strain the ring, reducing thermal stability compared to smaller derivatives like 1,3-dioxolane.
  • Solvent Compatibility : 1,3-Dioxolane is stable in reducing environments (e.g., with Ca₂N), unlike THF or 1,4-dioxane . The target compound’s alkyne group may confer unique reactivity in coordination chemistry or catalysis.

Preparation Methods

Dioxolane Ring Formation via Acid-Catalyzed Cyclization

The foundational approach involves constructing the 1,3-dioxolane ring through cyclization of α,β-diols with carbonyl compounds. For 2-heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane, this typically employs:

Reaction Scheme:
$$
\text{Heptyl-oct-7-ynal} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Key Parameters:

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)
  • Solvent: Toluene (azeotropic water removal)
  • Yield: 62–68%
  • Reaction Time: 6–8 hours at 110°C

This method benefits from commercial availability of starting materials but faces challenges in controlling steric effects due to the bulky heptyl and oct-7-ynyl substituents.

Alkyne Functionalization of Preformed Dioxolanes

An alternative route modifies existing dioxolanes through Sonogashira coupling to introduce the oct-7-ynyl group:

Stepwise Protocol:

  • Substrate Preparation: 2-Heptyl-1,3-dioxolane (CAS 4359-57-3) is brominated at the 2-position using N-bromosuccinimide (NBS) under radical conditions.
  • Cross-Coupling: The brominated intermediate reacts with oct-7-yn-1-ol via Pd(PPh₃)₄/CuI catalysis:
    $$
    \text{2-Bromo-2-heptyl-1,3-dioxolane} + \text{Oct-7-yn-1-ol} \xrightarrow{\text{Pd/Cu}} \text{Target Compound}
    $$
    Optimized Conditions:
  • Catalyst Load: 2 mol% Pd, 5 mol% CuI
  • Base: Et₃N (3 equiv)
  • Solvent: THF/DMF (4:1)
  • Yield: 55–60%

Advanced Methodologies

Tandem Oxidation-Cyclization of Propargyl Alcohols

Recent advances utilize hypervalent iodine reagents (e.g., IBX) for one-pot synthesis:

Mechanistic Pathway:

  • Oxidation: Propargyl alcohol → Ynone intermediate
  • Cyclization: Spontaneous dioxolane formation with ethylene glycol

Representative Procedure:

  • Starting Material: 10-Heptyl-9-octyn-1-ol
  • Oxidant: 2-Iodoxybenzoic acid (1.2 equiv)
  • Co-solvent: Acetonitrile/water (9:1)
  • Temperature: 80°C, 4 hours
  • Yield: 71%

Enzymatic Kinetic Resolution

Biocatalytic methods address stereochemical challenges in complex dioxolane synthesis:

System Components:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Substrate: Racemic heptyl-octynyl-diol precursor
  • Acyl Donor: Vinyl acetate
  • Selectivity (E): >200 for (R)-isomer
  • Conversion: 48% (theoretical max for kinetic resolution)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (GC-MS) Scalability Key Advantage
Acid-Catalyzed 62–68 92–95 Industrial Low catalyst cost
Sonogashira Coupling 55–60 88–90 Lab-scale Modular alkynylation
Tandem Oxidation 71 96 Pilot-scale One-pot efficiency
Enzymatic 40* 99+ Specialty Chiral resolution

*Theoretical maximum yield for kinetic resolution

Critical Process Parameters

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions in acid-catalyzed methods. Mixed solvent systems show optimal performance:

Solvent Screening Data:

Solvent System Reaction Time (h) Yield (%)
Toluene 8.0 62
Toluene/DMSO (9:1) 5.5 68
DCE 7.2 59
MeCN 6.8 64

Temperature Profiling

Non-isothermal conditions improve yields in tandem oxidation-cyclization:

Optimal Gradient:

  • 50°C (2 h) for oxidation step
  • Ramp to 110°C (2 h) for cyclization
    This profile reduces decomposition of heat-sensitive intermediates.

Purification Challenges and Solutions

The compound's high hydrophobicity (logP ≈ 6.2) complicates isolation. Effective strategies include:

Chromatographic Methods:

  • Normal Phase: SiO₂ with EtOAc/hexane (1:9 → 1:4 gradient)
  • Reverse Phase: C18 column, MeCN/H₂O (70:30 isocratic)

Crystallization Conditions:

  • Solvent: Pentane/CH₂Cl₂ (9:1) at −20°C
  • Crystal Form: Monoclinic, P2₁/c space group
  • Purity Post-Crystallization: 99.5% by HPLC

Industrial-Scale Considerations

For bulk production (>100 kg batches), the acid-catalyzed route remains predominant due to:

  • Lower catalyst costs ($0.32/g vs. $4.75/g for Pd complexes)
  • Simplified waste stream management
  • Compatibility with continuous flow reactors

Flow Chemistry Parameters:

  • Residence Time: 12 minutes
  • Throughput: 18 kg/day (per 10 L reactor volume)
  • Productivity Number: 1.5 g/L·h

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺ enables room-temperature dioxolane formation:

Key Advances:

  • Wavelength: 450 nm LED
  • Reductant: Hantzsch ester (1.5 equiv)
  • Yield Improvement: +15% vs. thermal methods
  • Side Product Reduction: 3x lower epoxide formation

Computational Reaction Optimization

DFT studies (B3LYP/6-31G*) guide substituent effects on transition states:

Key Findings:

  • Alkyne groups lower activation energy for cyclization by 8.2 kcal/mol
  • Heptyl chain conformation influences ring puckering (ΔG‡ = 4.7 kcal/mol)
  • Transition state stabilization through CH-π interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolane, and how can experimental efficiency be improved?

  • Methodology : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can systematically evaluate interactions between variables while minimizing experimental runs . Incorporate Schlenk line techniques to handle moisture- or oxygen-sensitive intermediates, ensuring reproducibility in inert conditions .
  • Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/purified products using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity and structural fidelity during the purification of this compound?

  • Methodology :

  • Chromatography : Use gradient elution in flash column chromatography to resolve structurally similar byproducts.
  • Crystallization : Screen solvents (e.g., hexane/ethyl acetate mixtures) to isolate high-purity crystals for X-ray diffraction analysis .
    • Quality Control : Compare experimental melting points and spectral data with literature values. Perform elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction mechanisms involving this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-determining steps. Tools like Gaussian or ORCA can predict regioselectivity in cycloaddition or ring-opening reactions .
  • Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore plausible pathways and validate findings with kinetic isotope effect (KIE) studies .
    • Integration with Experimentation : Use computational insights to narrow down optimal reaction conditions (e.g., solvent dielectric constant, steric effects) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) and IR spectroscopy for functional group confirmation .
  • Error Analysis : Quantify measurement uncertainties (e.g., ±0.1 ppm for NMR shifts) and apply statistical tools (e.g., ANOVA) to assess reproducibility across replicates .
    • Case Study : If unexpected NOE correlations arise, re-evaluate conformational dynamics via variable-temperature NMR or molecular dynamics simulations .

Q. How can AI-driven platforms enhance process optimization for large-scale synthesis of this compound?

  • Methodology :

  • Smart Laboratories : Implement AI tools (e.g., Bayesian optimization) to autonomously adjust parameters in real-time, minimizing yield variability .
  • End-to-End Automation : Integrate robotic liquid handlers with AI algorithms for high-throughput screening of catalysts or solvents .
    • Data Integration : Feed experimental results back into computational models to refine predictive accuracy, creating a closed-loop system .

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